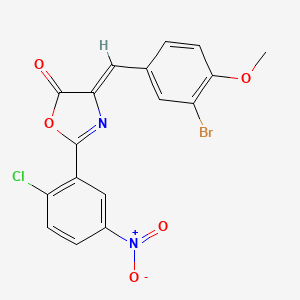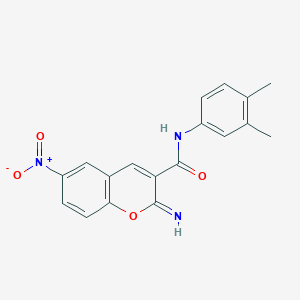![molecular formula C17H20N2O B11548041 2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol CAS No. 4938-45-8](/img/structure/B11548041.png)
2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol is a Schiff base compound known for its versatile applications in various fields of chemistry and biology. This compound is characterized by the presence of an imine group (C=N) and a phenolic hydroxyl group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 2-aminophenol in the presence of an acid catalyst such as glacial acetic acid. The reaction is carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules such as DNA and proteins, leading to various biological effects. The compound’s imine group and phenolic hydroxyl group play crucial roles in these interactions .
Comparison with Similar Compounds
Similar Compounds
- 5-(diethylamino)-2-[(E)-{[4-(dimethylamino)phenyl]imino}methyl]phenol
- 4,6-di-tert-butyl-2-({[4-(diethylamino)phenyl]imino}methyl)phenol
Uniqueness
2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol is unique due to its specific structural features, such as the presence of both diethylamino and phenolic hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
4938-45-8 |
|---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
2-[[4-(diethylamino)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C17H20N2O/c1-3-19(4-2)16-11-9-15(10-12-16)18-13-14-7-5-6-8-17(14)20/h5-13,20H,3-4H2,1-2H3 |
InChI Key |
FYPAZVDPPWQSGX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11547958.png)
![2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol](/img/structure/B11547961.png)
![4-Chloro-2-[(E)-[(2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11547967.png)
![6-[(2Z)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11547971.png)

![N-(3-{[(2E)-2-(4-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11547982.png)
![4-Nitro-N-(2-{N'-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide](/img/structure/B11547987.png)
![N-({N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11547997.png)
![1-Biphenyl-4-yl-3-[4-(decyloxy)phenyl]urea](/img/structure/B11548001.png)

![2,4-Diiodo-6-[(E)-[(2-methoxyphenyl)imino]methyl]phenol](/img/structure/B11548016.png)

![4-{(E)-[(2-methoxybenzoyl)hydrazono]methyl}-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11548022.png)
![4-{[(Z)-(4-chlorophenyl)methylidene]amino}-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11548024.png)
